molecular formula C13H17N3O3 B2598155 Tert-butyl 7'-oxo-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate CAS No. 2060058-30-0

Tert-butyl 7'-oxo-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate

Cat. No. B2598155
CAS RN: 2060058-30-0
M. Wt: 263.297
InChI Key: LVYNHTDWYQQNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 7’-oxo-6’,7’-dihydrospiro[azetidine-3,5’-pyrrolo[1,2-a]imidazole]-1-carboxylate is a chemical compound with the molecular formula C13H17N3O3 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17N3O3/c1-12(2,3)19-11(18)15-7-13(8-15)6-9(17)10-14-4-5-16(10)13/h4-5H,6-8H2,1-3H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthetic Methodologies

The molecule has been utilized in the synthesis of complex heterocyclic structures, showcasing its versatility in organic synthesis. For instance, Silylmethyl-substituted aziridine and azetidine have been explored for their reactions with nitriles and carbonyl substrates, producing imidazoline, oxazolidine, and tetrahydropyrimidine products. This demonstrates the molecule's utility in generating structurally diverse compounds through efficient and regioselective transformations (Yadav & Sriramurthy, 2005).

Biological Applications

The research into dispiro pyrrolidines and related compounds has shown significant antimicrobial and antifungal activities, suggesting their potential as leads for developing new therapeutic agents. For example, a class of spiro pyrrolidines exhibited notable efficacy against human pathogenic bacteria and dermatophytic fungi, highlighting the molecule's role in discovering novel antimicrobial agents (Raj et al., 2003).

Chemical Transformations and Reactivity

The compound serves as a precursor in various chemical transformations, such as the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines to pyrrolo[1,2-b][1,2,4]triazine and [1,2,4]triazino[2′,3′:1,5]pyrrolo[3,2-c]isoquinoline systems. This highlights its utility in synthesizing complex molecular frameworks, which can be further explored for various chemical and biological properties (Ivanov, 2020).

Novel Synthetic Routes and Derivatives

Efficient synthetic routes to novel bifunctional derivatives , such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, demonstrate the molecule's potential as a scaffold for further chemical modifications. These routes enable the exploration of new chemical spaces and the development of compounds with possible therapeutic applications (Meyers et al., 2009).

properties

IUPAC Name

tert-butyl 7-oxospiro[6H-pyrrolo[1,2-a]imidazole-5,3'-azetidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-12(2,3)19-11(18)15-7-13(8-15)6-9(17)10-14-4-5-16(10)13/h4-5H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYNHTDWYQQNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)C3=NC=CN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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